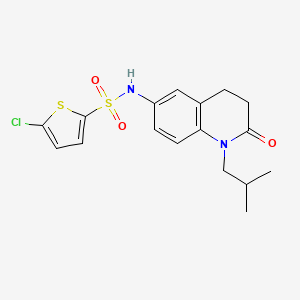
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a compound that is currently under clinical development for the prevention and treatment of thromboembolic diseases . It has a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.92.
Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.92. Further physical and chemical properties are not well documented in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthetic routes have been developed for the preparation of sulfonamide derivatives, including those related to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide. These methods often involve multi-step reactions that yield novel compounds with potential pharmacological activities. For example, sulfonamide derivatives have been synthesized using key intermediates like 2-chloro-N-(4-sulfamoylphenyl)acetamides, leading to compounds with various biological activities (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Chemical Characterization and Modifications : Chemical characterization and modifications of these sulfonamide derivatives are crucial for understanding their structure-activity relationships. Studies involve detailed spectroscopic analyses, including NMR and mass spectrometry, to elucidate the structures of the newly synthesized compounds (Zaki, Radwan, & El-Dean, 2017).
Biological and Pharmacological Activities
Anticancer Activity : Some sulfonamide derivatives, including those structurally related to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, have shown significant anticancer activity. For instance, novel quinoline bearing sulfonamide derivatives have been evaluated against human breast cancer cell lines, with certain compounds exhibiting comparable or superior activity to known anticancer drugs (Ahmed, Badahdah, & Qassar, 2017).
Antimicrobial and Antiviral Properties : The sulfonamide derivatives also display antimicrobial and antiviral properties. This includes novel synthesis and evaluation of compounds as dual inhibitors of Mycobacterium tuberculosis and influenza virus, showcasing the potential of these compounds in treating co-infections or in multifunctional drug development (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).
Safety And Hazards
The specific safety and hazards associated with this compound are not well documented in the available literature. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)10-20-14-5-4-13(9-12(14)3-7-16(20)21)19-25(22,23)17-8-6-15(18)24-17/h4-6,8-9,11,19H,3,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQKDXFYYUTPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

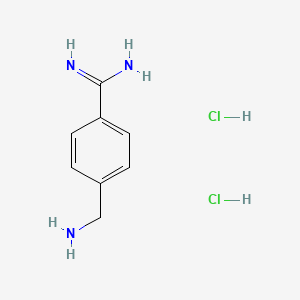
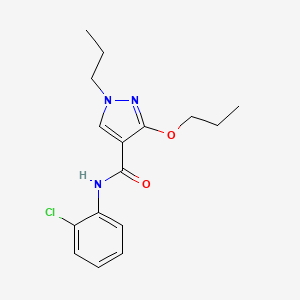
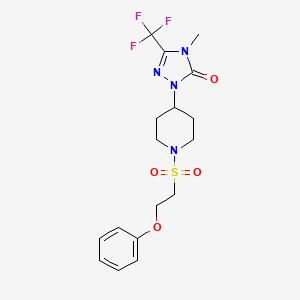
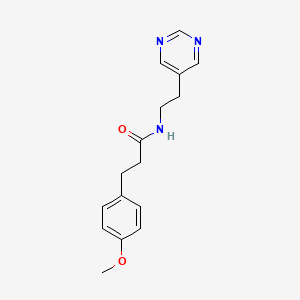
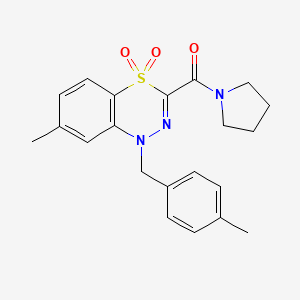
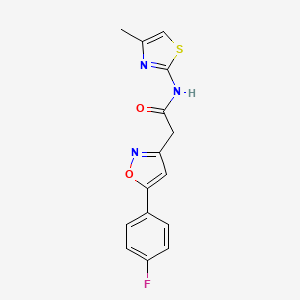
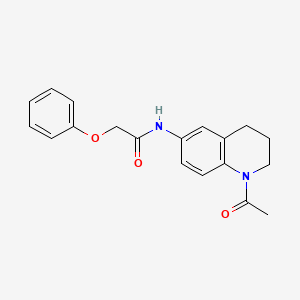
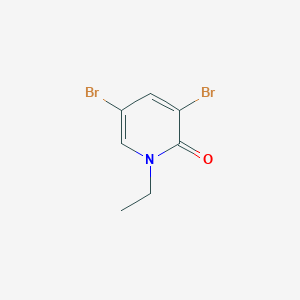
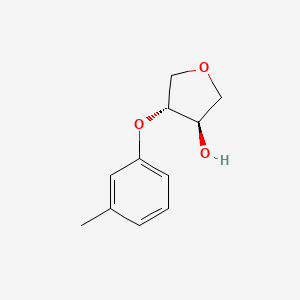
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)
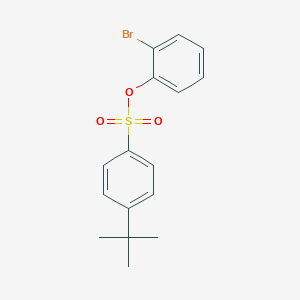
![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)
![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)
![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)